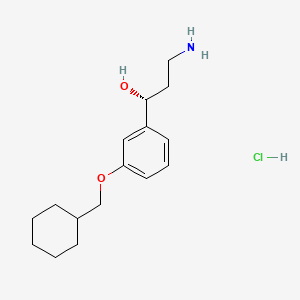

Emixustat Hydrochloride

Description

Properties

IUPAC Name |

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZWRYOUJMDQSY-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150670 | |

| Record name | Emixustat Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141934-97-5 | |

| Record name | Emixustat Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141934975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emixustat Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMIXUSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP4OF2M98B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emixustat Hydrochloride: A Technical Guide on its Mechanism of Action in Stargardt Disease

Executive Summary: Stargardt disease, the most prevalent form of inherited macular dystrophy, is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic bisretinoids, such as A2E, in the retinal pigment epithelium (RPE), ultimately causing photoreceptor death and vision loss.[1][2][3] Emixustat (B1264537) hydrochloride is an orally administered, first-in-class small molecule known as a visual cycle modulator (VCM) investigated for the treatment of Stargardt disease.[4] Its mechanism of action is centered on reducing the pathological accumulation of these toxic bisretinoids. This is achieved through a dual mechanism: the primary, well-established inhibition of the critical visual cycle enzyme RPE65, and a secondary, yet essential, role in the direct sequestration of cytotoxic all-trans-retinal (B13868).[5][6][7] Clinical trials have confirmed its biological activity through dose-dependent modulation of retinal function and have explored its efficacy in slowing the progression of macular atrophy.[8][9] This document provides a detailed examination of the molecular and clinical pharmacology of Emixustat in the context of Stargardt disease.

The Pathophysiology of Stargardt Disease

Stargardt disease is a genetic retinal disorder that typically manifests in childhood or adolescence, causing progressive central vision loss.[3][10] Affecting approximately 1 in 10,000 individuals, it is characterized by the excessive accumulation of lipofuscin, a metabolic waste product, within RPE cells.[3][11]

Genetic Basis and Molecular Cascade

The most common form of the disease is caused by autosomal recessive mutations in the ABCA4 gene.[2][12] This gene encodes an ATP-binding cassette transporter protein located in the outer segments of photoreceptor cells.[2][13] The ABCA4 protein's crucial function is to transport all-trans-retinal (atRAL) from the photoreceptor disc lumen to the cytoplasm following light absorption.[2][12]

In Stargardt disease, dysfunctional ABCA4 protein leads to the accumulation of atRAL within the photoreceptor discs.[12][14] This excess atRAL then reacts with phosphatidylethanolamine (B1630911) (PE) to form N-retinylidene-PE, which, after a further reaction with a second atRAL molecule, generates toxic bisretinoid compounds like N-retinylidene-N-retinylethanolamine (A2E).[1][2][12] A2E is a major component of the lipofuscin that builds up in RPE cells, leading to RPE dysfunction, apoptosis, and the subsequent death of overlying photoreceptors, resulting in macular atrophy and vision loss.[2][15]

Emixustat Hydrochloride: A Dual-Action Visual Cycle Modulator

Emixustat hydrochloride is a non-retinoid, synthetic small molecule designed to modulate the visual cycle.[4][16] The therapeutic rationale for its use in Stargardt disease is to slow the rate of the visual cycle, thereby reducing the quantity of atRAL available to form the toxic bisretinoids that drive the disease pathology.[5][10]

Core Mechanism 1: Inhibition of RPE65

The visual cycle is a critical enzymatic pathway within the RPE and photoreceptors that regenerates the light-sensitive chromophore, 11-cis-retinal (B22103), after its photoisomerization to all-trans-retinal.[4][17] A rate-limiting step in this process is the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599), a reaction catalyzed by the RPE-specific 65 kDa protein (RPE65).[5][18]

Emixustat is a potent, direct inhibitor of RPE65, with a reported IC50 value of 4.4 nM.[19] By binding to RPE65, Emixustat blocks this isomerization step, effectively "applying a brake" to the entire visual cycle.[4][17] This action reduces the overall production of 11-cis-retinal and, consequently, the amount of its photoproduct, atRAL.[5][9] This reduction in substrate availability is intended to decrease the rate of A2E formation and lipofuscin accumulation, thereby preserving RPE and photoreceptor health.[11][18]

Core Mechanism 2: Sequestration of All-Trans-Retinal

Beyond RPE65 inhibition, preclinical research has revealed a second, crucial mechanism of action for Emixustat: the direct sequestration of free atRAL.[6][7] Free atRAL is itself cytotoxic to photoreceptors.[7] Emixustat possesses a primary amine moiety that can react with the aldehyde group of atRAL to form a transient, non-toxic Schiff base conjugate.[6][7]

The significance of this "retinal scavenging" activity was demonstrated in studies using an Emixustat derivative that was engineered to inhibit RPE65 but lacked the primary amine required for atRAL sequestration.[6][7] This derivative was found to be minimally protective against retinal phototoxicity, indicating that the ability to directly sequester atRAL is an essential component of Emixustat's therapeutic effect.[6][7]

Pharmacokinetics and Pharmacodynamics

Clinical studies have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of orally administered Emixustat.

Pharmacokinetic Profile

A Phase 1b study in healthy volunteers established the general PK parameters of Emixustat following 14 days of once-daily oral administration.[16] The drug is rapidly absorbed and eliminated, with mean Cmax and AUC(0-24) generally increasing in proportion to the dose.[16] No significant drug accumulation was noted with multiple doses.[16]

| Parameter | 5 mg | 10 mg | 20 mg | 30 mg | 40 mg |

| Median Tmax (hours) | 4.0 | 5.0 | 3.0 | 4.0 | 4.0 |

| Mean t1/2 (hours) | 6.4 | 7.9 | 6.2 | 4.6 | 5.9 |

| Table 1: Summary of pharmacokinetic parameters of Emixustat in healthy volunteers. Data extracted from a Phase 1b clinical trial.[16] |

Pharmacodynamic Evidence of Target Engagement

The biological activity of Emixustat in patients with Stargardt disease was confirmed in a Phase 2a clinical trial.[9] The primary pharmacodynamic endpoint was the suppression of the rod b-wave recovery rate on electroretinography (ERG) after photobleaching, which serves as a reliable surrogate marker for RPE65 inhibition.[9][20] The results demonstrated a clear dose-dependent effect.[9]

| Emixustat Daily Dose | N | Mean Suppression of Rod b-wave Recovery Rate | Median Suppression of Rod b-wave Recovery Rate |

| 2.5 mg | 7 | -3.31% | -12.23% |

| 5.0 mg | 9 | 52.2% | 68.0% |

| 10.0 mg | 7 | 91.86% | 96.69% |

| Table 2: Dose-dependent pharmacodynamic effect of Emixustat on RPE65 activity in Stargardt disease patients after one month of treatment.[9][20] |

Clinical Efficacy in Stargardt Disease

The efficacy of Emixustat in slowing disease progression was evaluated in the Phase 3 SeaSTAR clinical trial (NCT03772665).[5][11]

SeaSTAR Phase 3 Trial Results

The SeaSTAR study was a multi-center, randomized, double-masked, placebo-controlled trial that enrolled 194 subjects with macular atrophy secondary to Stargardt disease.[5][8] Participants were randomized in a 2:1 ratio to receive either 10 mg of Emixustat or a placebo once daily for 24 months.[5] The primary endpoint was the rate of progression of macular atrophy.[5]

The top-line results announced in August 2022 showed that the study did not meet its primary endpoint, with no statistically significant difference in the rate of macular atrophy progression between the treatment and placebo groups.[8]

| Group | N | Mean Macular Atrophy Progression Rate (mm²/year) | p-value vs. Placebo |

| Placebo | ~65 | 1.309 | - |

| Emixustat 10 mg | ~129 | 1.280 | 0.8091 |

| Table 3: Primary endpoint results from the Phase 3 SeaSTAR trial.[8] |

Post Hoc Analysis and Future Directions

A subsequent post hoc analysis of the Phase 3 data, announced in October 2022, focused on a subgroup of patients with smaller atrophic lesions at baseline.[21][22] In this specific subgroup, Emixustat treatment was associated with a statistically significant reduction in lesion progression compared to placebo.[21][22]

| Subgroup Analysis | Treatment Groups | Result | p-value |

| Patients with smaller atrophic lesions at baseline | Emixustat (n=34) vs. Placebo (n=21) | 40.8% reduction in lesion progression with Emixustat at 24 months | 0.0206 |

| Table 4: Results from the post hoc analysis of the Phase 3 SeaSTAR trial.[21][22] |

This finding suggests that Emixustat may offer a therapeutic benefit in the earlier stages of Stargardt disease, a hypothesis that aligns with observations in other neurodegenerative disease drug development programs.[22]

Key Experimental Methodologies

In Vitro RPE65 Inhibition Assay

-

Objective: To determine the inhibitory potency of a compound on RPE65 enzymatic activity.

-

Protocol Summary:

-

Test compounds (e.g., Emixustat) are preincubated with bovine RPE microsomes at room temperature for approximately 5 minutes.[7]

-

The substrate, all-trans-retinol, is added to the mixture, which is then incubated at 37°C for 1 hour to allow the enzymatic reaction to proceed.[7]

-

The reaction is quenched by the addition of methanol.[7]

-

The concentration of the product, 11-cis-retinol, is measured using techniques such as high-performance liquid chromatography (HPLC).

-

Inhibition of RPE65 activity is quantified as the decline in 11-cis-retinol production compared to a control without the inhibitor.[7]

-

Phase 3 Efficacy and Safety Study (SeaSTAR)

-

Objective: To determine if Emixustat reduces the rate of macular atrophy progression compared to placebo in subjects with Stargardt disease.[5][15]

-

Protocol Summary:

-

Study Design: A multicenter, randomized, double-masked, placebo-controlled Phase 3 clinical trial.[5]

-

Inclusion Criteria: Subjects with a clinical diagnosis of macular atrophy secondary to Stargardt disease, typically with confirmed ABCA4 mutations, and macular atrophy within a defined size range.[11]

-

Randomization: Subjects are randomly assigned in a 2:1 ratio to receive either 10 mg Emixustat hydrochloride or a matching placebo.[5]

-

Dosing Regimen: Oral, once daily for a duration of 24 months.[5]

-

Primary Efficacy Endpoint: The mean rate of change in the total area of macular atrophy, as measured by fundus autofluorescence (FAF) imaging, assessed at a central reading center.[5]

-

Secondary Endpoints: Included assessments of visual function parameters such as best-corrected visual acuity (BCVA) and reading speed.[5]

-

Safety Monitoring: Assessed through the documentation of adverse events, vital signs, and laboratory tests throughout the study.[23]

-

Safety and Tolerability Profile

Across multiple clinical trials, Emixustat has been found to be generally well-tolerated.[5][8][16] The most frequently reported adverse events are ocular in nature and are directly related to its mechanism of action—the inhibition of RPE65 and the subsequent slowing of the visual cycle.[9][16][23] These events are typically mild and resolve after discontinuation of the drug.[16]

Commonly reported adverse events include:

-

Delayed dark adaptation[23]

-

Chromatopsia (abnormal color vision)[23]

-

Erythropsia (red-tinted vision)[23]

-

Photophobia[9]

References

- 1. researchgate.net [researchgate.net]

- 2. The Pathology of Stargardt Disease and Future Treatment Horizons | Retinal Physician [retinalphysician.com]

- 3. Stargardt disease - Macular Society [macularsociety.org]

- 4. Emixustat - Wikipedia [en.wikipedia.org]

- 5. Emixustat for Stargardt Disease | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. Molecular pharmacodynamics of emixustat in protection against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kubotaholdings.co.jp [kubotaholdings.co.jp]

- 9. Randomised study evaluating the pharmacodynamics of emixustat hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acucela Initiates Phase 2a Study of Emixustat Hydrochloride Addressing Patients with Stargardt Disease — Foundation Fighting Blindness [fightingblindness.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. aao.org [aao.org]

- 13. Stargardt Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safety and Efficacy of Emixustat in Stargardt Disease [ctv.veeva.com]

- 16. Phase 1, dose-ranging study of emixustat hydrochloride (ACU-4429), a novel visual cycle modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | Retinal Physician [retinalphysician.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. kubotaholdings.co.jp [kubotaholdings.co.jp]

- 22. businesswire.com [businesswire.com]

- 23. aao.org [aao.org]

Emixustat Hydrochloride: A Technical Guide to RPE65 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Emixustat (B1264537) Hydrochloride, a first-in-class, orally administered small molecule designed to modulate the visual cycle by inhibiting the retinal pigment epithelium-specific 65 kDa protein (RPE65). This document details its mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes the associated biological and experimental pathways.

Introduction and Mechanism of Action

Emixustat Hydrochloride is a non-retinoid inhibitor of RPE65, a critical enzyme in the visual cycle. The visual cycle is the enzymatic pathway responsible for regenerating the visual chromophore, 11-cis-retinal (B22103), which is essential for both rod and cone-mediated vision.[1] RPE65, specifically, is the isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol (B117599).[2][3]

By reversibly inhibiting RPE65, Emixustat slows this key conversion step. This modulation reduces the overall rate of the visual cycle, leading to a decrease in the production of 11-cis-retinal and its photoproduct, all-trans-retinal (B13868).[4][5] The therapeutic rationale is particularly relevant for conditions like Stargardt disease, which is characterized by the excessive accumulation of cytotoxic bisretinoid compounds (such as A2E) in the retinal pigment epithelium (RPE).[4][6] These toxic byproducts are formed from retinaldehydes. By slowing the visual cycle, Emixustat is intended to reduce the rate at which these toxins accumulate, thereby preventing RPE cell dysfunction and subsequent photoreceptor death.[4][5]

Pharmacological and Preclinical Data

Emixustat is an orally active compound that potently inhibits RPE65.[7] Its action as a visual cycle modulator has been characterized through both in vitro and in vivo studies. A key secondary effect of its mechanism is the sequestration of all-trans-retinal (atRAL) via Schiff base formation, which may contribute to its therapeutic effects by reducing retinaldehyde toxicity.[8]

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Emixustat

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| IC₅₀ (RPE65 Inhibition) | 4.4 nM | In vitro | [7][9] |

| ED₅₀ (Chromophore Reduction) | 0.18 mg/kg | Wild-type mice (single oral dose) | [9] |

| Peak Plasma Concentration (Tₘₐₓ) | ~4 hours | Humans | [10] |

| Terminal Elimination Half-life (t₁/₂) | 4 to 6 hours | Humans | [10] |

| Pharmacodynamic Effect | Dose-dependent suppression of rod photoreceptor recovery | Humans |[10] |

Table 2: Preclinical Efficacy in Stargardt Disease Model

| Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| Animal models of excessive A2E accumulation | Emixustat | Effective in reducing A2E levels and ameliorating retinal pathology | [10] |

| Mouse models of Stargardt disease | Emixustat | Decreased accumulation of A2E and protected the retina from light-induced damage | [5] |

| Oxygen-induced retinopathy mouse model | Emixustat (0.03-3.0 mg/kg, IV, 5 days) | Dose-dependently reduced retinal neovascularization |[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize Emixustat's effects.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Emixustat on RPE65 isomerase activity.

Materials:

-

Bovine RPE microsomes (source of RPE65)

-

All-trans-retinol (substrate)

-

Palmitoyl-CoA (for esterification)

-

Emixustat Hydrochloride solutions of varying concentrations (e.g., 0.1 nM - 10 µM)

-

Reaction buffer (e.g., phosphate (B84403) buffer with appropriate cofactors)

-

Solvents for extraction (e.g., hexane)

-

HPLC system with a normal-phase column

Methodology:

-

Preparation: Prepare serial dilutions of Emixustat in the reaction buffer.

-

Pre-incubation: Pre-incubate the bovine RPE microsomes with each concentration of Emixustat (and a vehicle control) for 5 minutes at room temperature to allow for binding.[8]

-

Reaction Initiation: Add all-trans-retinol and palmitoyl-CoA to the mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[7][8]

-

Reaction Termination: Stop the reaction by adding a strong solvent like methanol (B129727) or ethanol.

-

Extraction: Extract the retinoids from the aqueous phase using an organic solvent such as hexane.

-

Analysis: Evaporate the solvent and redissolve the retinoid sample in the mobile phase. Analyze the production of 11-cis-retinol by HPLC.

-

Calculation: Quantify the 11-cis-retinol peak area for each Emixustat concentration. Plot the percentage of inhibition against the log concentration of Emixustat and fit the data to a dose-response curve to calculate the IC₅₀ value.

Objective: To assess the pharmacodynamic effect of Emixustat on retinal function, specifically rod photoreceptor activity.

Materials:

-

Dark-adapted mice (e.g., wild-type or disease model)

-

Emixustat solution for oral gavage

-

Tropicamide eye drops for pupil dilation[12]

-

Ganzfeld ERG system with contact lens electrodes[11]

-

Heating pad to maintain body temperature

Methodology:

-

Dark Adaptation: Dark-adapt mice overnight (at least 12 hours) before the experiment.[11] All subsequent procedures are performed under dim red light.

-

Drug Administration: Administer a single oral dose of Emixustat or vehicle to the respective groups of mice.

-

Anesthesia and Preparation: At a predetermined time post-dosing, anesthetize the mouse. Dilate the pupils with tropicamide. Place the mouse on a heating pad within the Ganzfeld dome.

-

Electrode Placement: Place a ground electrode subcutaneously (e.g., in the tail), a reference electrode subcutaneously (e.g., on the forehead), and the active contact lens electrode on the cornea, ensuring good contact with a lubricating gel.

-

Scotopic ERG (Dark-Adapted):

-

Present a series of brief, single flashes of increasing light intensity to elicit rod-driven responses.

-

Record the waveforms, specifically measuring the a-wave (photoreceptor response) and b-wave (bipolar cell response) amplitudes.

-

-

Photobleaching: Expose the mouse to a bright, steady light to bleach a significant portion of the visual pigments.

-

Rod Recovery Assessment: Following the photobleach, perform scotopic ERG recordings at set intervals (e.g., every 10-15 minutes) to measure the rate of recovery of the rod b-wave amplitude.

-

Data Analysis: Compare the rate of rod b-wave recovery in the Emixustat-treated group to the vehicle-treated group. A slower recovery rate indicates inhibition of the visual cycle.

Clinical Trial Data

Emixustat has been evaluated in clinical trials for geographic atrophy (GA) secondary to age-related macular degeneration (AMD) and for macular atrophy secondary to Stargardt disease.

The primary therapeutic focus for Emixustat is Stargardt disease, a rare genetic retinal disorder caused by mutations in the ABCA4 gene, leading to lipofuscin accumulation and vision loss.[4][6] A Phase 3 clinical trial (SeaSTAR, NCT03772665) was conducted to evaluate its efficacy.[4][5]

Table 3: Phase 3 SeaSTAR Trial Results for Stargardt Disease (24 Months)

| Endpoint | Emixustat (10 mg) | Placebo | p-value | Reference |

|---|

| Primary: Macular Atrophy Progression Rate | 1.280 mm²/year | 1.309 mm²/year | 0.8091 |[13] |

The top-line results from the SeaSTAR study showed that Emixustat did not meet its primary or secondary endpoints, as there was no statistically significant difference in the rate of macular atrophy progression between the treatment and placebo groups.[13] The drug was, however, well-tolerated with a safety profile consistent with previous studies.[13]

A Phase IIb/III trial (SEATTLE, NCT01802866) involving 508 patients with geographic atrophy secondary to AMD also did not meet its primary endpoint of significantly reducing lesion growth rate compared to placebo over 24 months.[14]

Table 4: Phase IIb/III SEATTLE Trial Results for Geographic Atrophy (24 Months)

| Treatment Group | Lesion Growth Rate (mm²/year) | Reference |

|---|---|---|

| Emixustat 10 mg | 1.84 | [14] |

| Emixustat 5 mg | 1.83 | [14] |

| Emixustat 2.5 mg | 1.69 | [14] |

| Placebo | 1.69 |[14] |

Common adverse events observed in clinical trials are consistent with the drug's mechanism of action and include delayed dark adaptation and chromatopsia (altered color vision).[14][15]

A study specifically characterized the pharmacodynamics of Emixustat in patients with Stargardt disease. This trial confirmed a dose-dependent inhibition of RPE65, as measured by the suppression of rod b-wave amplitude recovery after photobleaching.[16]

Table 5: Pharmacodynamic Effect of Emixustat in Stargardt Patients (1 Month)

| Daily Dose | Mean Suppression of Rod b-wave Recovery Rate | Reference |

|---|---|---|

| 10 mg | 91.9% | [15][16] |

| 5 mg | 52.2% | [15][16] |

| 2.5 mg | -3.3% (no effect) |[15][16] |

Conclusion

Emixustat Hydrochloride is a potent and specific inhibitor of RPE65 that effectively modulates the visual cycle in a dose-dependent manner. This mechanism of action is designed to reduce the accumulation of toxic bisretinoids implicated in the pathology of diseases like Stargardt disease. While preclinical studies demonstrated promising results in reducing A2E and protecting the retina, large-scale Phase 3 clinical trials in both Stargardt disease and geographic atrophy have not demonstrated a significant reduction in the rate of macular atrophy progression compared to placebo.[13][14] Despite the lack of efficacy on the primary structural endpoints, the clinical data confirm its biological activity and a manageable safety profile. Future research may explore its potential in different patient populations, at different disease stages, or in combination with other therapeutic modalities.

References

- 1. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RPE65 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Safety and Efficacy of Emixustat in Stargardt Disease | Clinical Research Trial Listing [centerwatch.com]

- 5. Emixustat for Stargardt Disease | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]

- 6. Safety and Efficacy of Emixustat in Stargardt Disease [ctv.veeva.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Modern Medicines: Drugs in Clinical Pipeline: Emixustat | Modulator of Retinal Pigment Epithelium 65 (RPE65) | Treatment of Age-related Macular Degeneration (AMD) [ayurpooja.blogspot.com]

- 10. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | Retinal Physician [retinalphysician.com]

- 11. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. storage.imrpress.com [storage.imrpress.com]

- 13. kubotaholdings.co.jp [kubotaholdings.co.jp]

- 14. | BioWorld [bioworld.com]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Randomised study evaluating the pharmacodynamics of emixustat hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Emixustat Hydrochloride: A Visual Cycle Modulator for Retinal Degeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Emixustat (B1264537) hydrochloride is a first-in-class, orally administered small molecule that modulates the visual cycle, a critical pathway for vision.[1] Developed as a potential therapy for various forms of retinal degeneration, including age-related macular degeneration (AMD) and Stargardt disease, emixustat's preclinical research reveals a dual mechanism of action that protects photoreceptors from damage.[2][3] This technical guide provides a comprehensive overview of the preclinical data on emixustat, focusing on its pharmacodynamics, efficacy in various animal models, and the experimental methodologies used to elucidate its therapeutic potential. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel treatments for retinal diseases.

Mechanism of Action: A Dual Approach to Retinal Protection

Emixustat's primary mechanism of action is the inhibition of the retinal pigment epithelium-specific 65 kDa protein (RPE65), a critical enzyme in the visual cycle responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol.[1][4] By reversibly binding to RPE65, emixustat slows down the regeneration of 11-cis-retinal, the chromophore essential for vision.[1][5] This modulation of the visual cycle is intended to reduce the metabolic stress on photoreceptor cells and limit the accumulation of toxic byproducts, such as N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin.[4][6]

Furthermore, preclinical studies have demonstrated that emixustat also functions as a scavenger of all-trans-retinal (B13868) (atRAL).[2][7] This secondary mechanism is crucial as atRAL, when in excess, can be cytotoxic to retinal cells. Emixustat can form a transient Schiff base conjugate with atRAL, effectively sequestering the reactive aldehyde and mitigating its damaging effects.[2][8] This dual action of RPE65 inhibition and atRAL scavenging contributes to its protective effects against light-induced retinal damage.[2][7]

Figure 1: Emixustat's dual mechanism of action in the visual cycle.

Preclinical Efficacy Data

The efficacy of emixustat has been evaluated in several preclinical models of retinal degeneration. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro and In Vivo Potency of Emixustat

| Parameter | Value | Species/System | Reference |

| IC50 (RPE65 Isomerase Activity) | 4.4 nM | Bovine RPE microsomes | [9][10] |

| ED50 (11-cis-Retinal Reduction) | 0.18 mg/kg | Wild-type mice | [9][10] |

| ED50 (Rod Photoreceptor Recovery) | 0.21 mg/kg | Wild-type mice | [9][10] |

| ED50 (A2E Reduction) | 0.47 mg/kg | Abca4-/- mice | [9][10] |

| ED50 (Retinal Neovascularization Reduction) | 0.46 mg/kg | Rat model of ROP | [10] |

Table 2: Efficacy in a Light-Induced Retinal Degeneration Model

| Treatment Group (Single Dose) | Outcome | Protection Level | Animal Model | Reference |

| Emixustat (0.3 mg/kg) | Photoreceptor Cell Loss | ~50% | Albino mice | [9][10] |

| Emixustat (1-3 mg/kg) | Photoreceptor Cell Loss | Nearly 100% | Albino mice | [9][10] |

Table 3: Efficacy in a Stargardt Disease Model (Abca4-/- mice)

| Treatment Group (Chronic, 3 months) | Outcome | Reduction Level | Animal Model | Reference |

| Emixustat | Lipofuscin Autofluorescence | Marked Reduction | Abca4-/- mice | [9][10] |

| Emixustat | A2E Levels | ~60% | Abca4-/- mice | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of emixustat.

Animal Models

-

Light-Induced Retinal Degeneration: Albino (BALB/c) mice are typically used. Animals are dark-adapted for a specified period (e.g., 12 hours) before being exposed to a high-intensity light source (e.g., 10,000 lux) for a defined duration. Emixustat or vehicle is administered orally prior to light exposure. Retinal structure and function are assessed at various time points post-exposure.[10]

-

Stargardt Disease Model: Abca4-/- mice, which exhibit excessive lipofuscin and A2E accumulation, are used to model Stargardt disease.[10] These mice receive chronic oral administration of emixustat or vehicle over several months. The primary endpoints are the quantification of lipofuscin autofluorescence and A2E levels in the RPE.[9][10]

-

Retinopathy of Prematurity (ROP) Model: A rodent model of oxygen-induced retinopathy is employed.[10] Newborn rats are exposed to hyperoxic conditions followed by a return to normoxia to induce retinal neovascularization. Emixustat is administered during the ischemic and reperfusion phases. The extent of retinal neovascularization is the primary outcome measure.[10]

Key Experimental Procedures

-

Electroretinography (ERG): ERG is used to assess retinal function. Following anesthesia and pupil dilation, a recording electrode is placed on the cornea. Scotopic (dark-adapted) and photopic (light-adapted) ERGs are recorded in response to light flashes of varying intensities. The amplitudes and implicit times of the a- and b-waves are measured to evaluate photoreceptor and bipolar cell function, respectively.[2][5]

-

Optical Coherence Tomography (OCT): OCT is a non-invasive imaging technique used to visualize the cross-sectional structure of the retina. It allows for the measurement of retinal layer thickness, particularly the outer nuclear layer (ONL), which contains the photoreceptor cell bodies. A decrease in ONL thickness is indicative of photoreceptor cell death.[2]

-

Histology and Immunohistochemistry: Eyes are enucleated, fixed, and sectioned for histological analysis. Staining with hematoxylin (B73222) and eosin (B541160) (H&E) is used to visualize the overall retinal morphology and measure ONL thickness. Immunohistochemistry with specific antibodies can be used to label different retinal cell types and assess for markers of apoptosis or inflammation.

-

Quantification of A2E and Lipofuscin: RPE/choroid flat mounts or extracts are prepared. A2E levels are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.[8][9] Lipofuscin autofluorescence is measured using fluorescence microscopy.[9][10]

Figure 2: General experimental workflow for preclinical evaluation.

Conclusion

The preclinical data for emixustat hydrochloride strongly support its potential as a therapeutic agent for retinal degeneration. Its dual mechanism of action, involving both the modulation of the visual cycle through RPE65 inhibition and the scavenging of cytotoxic all-trans-retinal, provides a multifaceted approach to protecting photoreceptors.[2][3] The robust efficacy demonstrated in various animal models of retinal disease, including those for light-induced damage and Stargardt disease, underscores its promise.[9][10] The detailed experimental protocols outlined in this guide provide a framework for further research and development in the field of visual cycle modulation for the treatment of blinding retinal conditions.

References

- 1. Emixustat - Wikipedia [en.wikipedia.org]

- 2. Molecular pharmacodynamics of emixustat in protection against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular pharmacodynamics of emixustat in protection against retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emixustat for Stargardt Disease | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]

- 5. Randomised study evaluating the pharmacodynamics of emixustat hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acucela Initiates Phase 2a Study of Emixustat Hydrochloride Addressing Patients with Stargardt Disease — Foundation Fighting Blindness [fightingblindness.org]

- 7. Molecular pharmacodynamics of emixustat in protection against retinal degeneration [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Visual Cycle Modulation as an Approach toward Preservation of Retinal Integrity | PLOS One [journals.plos.org]

Emixustat Hydrochloride: A Modulator of the Visual Cycle for Reducing A2E Accumulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-retinylidene-N-retinylethanolamine (A2E), a bisretinoid and a major component of lipofuscin, progressively accumulates in the retinal pigment epithelium (RPE) with age and is implicated in the pathogenesis of various retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD). The formation of A2E is a consequence of the visual cycle, a critical process for regenerating the visual chromophore, 11-cis-retinal (B22103). Emixustat (B1264537) hydrochloride, a small molecule inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65), modulates the visual cycle to reduce the production of toxic retinoid byproducts like A2E. This technical guide provides a comprehensive overview of the mechanism of action of Emixustat, its quantitative effects on A2E accumulation, and detailed experimental protocols relevant to its study.

The Visual Cycle and A2E Formation

The visual cycle is a series of enzymatic reactions that regenerate 11-cis-retinal after its isomerization to all-trans-retinal (B13868) upon light absorption by rhodopsin in photoreceptor cells. A critical enzyme in this pathway is RPE65, which is located in the RPE and catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol.

A2E is formed from two molecules of all-trans-retinal and one molecule of phosphatidylethanolamine (B1630911) (PE).[1][2] In conditions of impaired clearance of all-trans-retinal from photoreceptor outer segments, such as in Stargardt disease, which is often caused by mutations in the ABCA4 transporter gene, all-trans-retinal can react with PE to form N-retinylidene-phosphatidylethanolamine (NRPE).[2] A subsequent reaction with another molecule of all-trans-retinal leads to the formation of a dihydro-pyridinium-phosphatidylethanolamine adduct (A2-PE).[2] Following phagocytosis of the photoreceptor outer segments by the RPE, A2-PE is hydrolyzed by lysosomal enzymes to yield A2E.[2]

Figure 1: Simplified pathway of A2E formation.

Emixustat Hydrochloride: Mechanism of Action

Emixustat hydrochloride is a potent, orally bioavailable small molecule that acts as a competitive inhibitor of RPE65.[3] By binding to RPE65, Emixustat blocks the conversion of all-trans-retinyl esters to 11-cis-retinol, a rate-limiting step in the visual cycle.[4] This modulation of the visual cycle leads to a dose-dependent and reversible reduction in the production of 11-cis-retinal.[5] Consequently, the availability of all-trans-retinal, the precursor for A2E formation, is also reduced, thereby decreasing the rate of A2E accumulation.[1][4]

Figure 2: Mechanism of action of Emixustat Hydrochloride.

Quantitative Data on A2E Reduction

Preclinical studies in animal models of Stargardt disease have demonstrated the efficacy of Emixustat in reducing A2E accumulation.

Table 1: Effect of Emixustat on A2E Levels in Abca4-/- Mice

| Treatment Group (daily dose) | N | Mean A2E Level (pmol/eye) | Standard Deviation | % Reduction vs. Vehicle |

| Day 0 (2-month-old) | 17 | ~5 | - | - |

| Vehicle (3 months) | 6 | ~20 | - | 0% |

| 0.03 mg/kg | 6 | ~15 | - | ~25% |

| 0.1 mg/kg | 7 | ~12 | - | ~40% |

| 0.3 mg/kg | 8 | ~8 | - | ~60% |

| 1.0 mg/kg | 8 | ~7 | - | ~65% |

| 3.0 mg/kg | 8 | ~6 | - | ~70% |

| Statistically significant reduction (p<0.05) compared to vehicle-treated mice.[3] | ||||

| ED50 for A2E reduction: 0.47 mg/kg/day.[3] |

Experimental Protocols

A2E Extraction and Quantification by HPLC

This protocol is adapted from methodologies used in preclinical studies to quantify A2E levels in retinal tissue.[6][7]

Materials:

-

Mouse eyecups (RPE/choroid/sclera)

-

Chloroform

-

Phosphate-buffered saline (PBS)

-

Trifluoroacetic acid (TFA)

-

Homogenizer (e.g., Mini Bead Beater)

-

Sonicator

-

Centrifuge

-

HPLC system with a photodiode array (PDA) detector

-

C18 reverse-phase column (e.g., Atlantis dC18, 4.6 × 150 mm, 3 µm)

Procedure:

-

Pool RPE/choroid samples from 2-3 pairs of mouse eyes.

-

Add 1 mL of chloroform:methanol (1:1 v/v) and 0.25 mL of 1x PBS to the tissue.

-

Homogenize the sample for 15 seconds, followed by bath sonication on ice for 15 minutes.

-

Centrifuge at 5,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collect the lower organic layer into a new tube.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Re-dissolve the dried extract in 100 µL of methanol containing 0.1% TFA.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble material.

-

Inject the supernatant into the HPLC system.

-

Elute A2E using a gradient of 84-100% acetonitrile with 0.05% TFA in water over 35 minutes at a flow rate of 0.5 mL/min.

-

Monitor the eluent at 440 nm for the detection of A2E.

-

Quantify A2E levels by comparing the peak area to a standard curve of synthetic A2E.

Electroretinography (ERG) in Human Subjects

This protocol is a generalized summary of the methods used in clinical trials to assess the pharmacodynamic effect of Emixustat.[1][8]

Procedure:

-

Maximally dilate the subject's pupils.

-

Dark-adapt the subject for a minimum of 30 minutes.

-

Under dim red light, place a corneal electrode (e.g., Dawson-Trick-Litzkow fiber) on each eye.

-

Record a scotopic (dark-adapted) rod response and a maximal mixed rod-cone response to flashes of light.

-

Light-adapt the subject for 10 minutes.

-

Record a photopic (light-adapted) single-flash cone response and a 31 Hz flicker response.

-

Photobleach the retina for 3 minutes.

-

Record rod responses immediately after photobleaching and at subsequent time points (e.g., 10, 20, and 30 minutes) to assess the rate of rod recovery.

-

The primary outcome is often the suppression of the rod b-wave amplitude recovery rate post-photobleaching, which serves as an indirect measure of RPE65 inhibition.

Figure 3: General experimental workflow for preclinical and clinical evaluation.

Conclusion

Emixustat hydrochloride represents a targeted therapeutic approach for retinal diseases characterized by the accumulation of toxic bisretinoids. By inhibiting RPE65, Emixustat effectively modulates the visual cycle, leading to a significant reduction in the formation and accumulation of A2E. The preclinical data strongly support its mechanism of action and efficacy in a relevant animal model. While clinical trials have focused on functional and structural endpoints, the pharmacodynamic effects of Emixustat, as measured by ERG, are consistent with its intended biological activity. Further research and long-term clinical data will continue to elucidate the full therapeutic potential of Emixustat in mitigating the progression of diseases like Stargardt disease and AMD.

References

- 1. Randomised study evaluating the pharmacodynamics of emixustat hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lutein and Zeaxanthin Reduce A2E and iso-A2E Levels and Improve Visual Performance in Abca4−/−/Bco2−/− Double Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bjo.bmj.com [bjo.bmj.com]

Emixustat Hydrochloride's impact on retinal oxygen consumption

An In-depth Technical Guide: The Impact of Emixustat (B1264537) Hydrochloride on Retinal Oxygen Consumption

Introduction

The retina, particularly the outer photoreceptor layer, is one of the most metabolically active tissues in the body. A unique characteristic of photoreceptors is their high energy and oxygen consumption in the dark.[1][2][3][4] This is due to the "dark current," a constant influx of cations (primarily Na+ and Ca2+) through cGMP-gated channels in the photoreceptor outer segments when they are not stimulated by light.[1][3][4] To maintain ionic equilibrium, the Na+/K+-ATPase pump in the inner segment continuously expends significant amounts of ATP, driving a high rate of oxygen consumption.[1][3][4] In light conditions, the phototransduction cascade leads to the closure of these channels, reducing the dark current and subsequently lowering the metabolic demand by 40-60%.[5]

In ischemic retinal diseases, such as diabetic retinopathy, the compromised vasculature may fail to meet the high metabolic demands of the dark-adapted retina, leading to hypoxia and subsequent pathology.[1][2][5] Emixustat hydrochloride is a novel, orally administered small molecule that modulates the visual cycle.[5][6] By slowing this cycle, it effectively mimics a light-adapted state, thereby reducing the retina's metabolic activity and oxygen consumption.[1][2][5] This guide provides a detailed examination of the mechanism, experimental validation, and quantitative impact of Emixustat on retinal oxygen consumption.

Core Mechanism of Action: Visual Cycle Modulation

Emixustat's primary mechanism is the potent and reversible inhibition of the RPE65 isomerase enzyme, a critical component of the canonical visual cycle within the retinal pigment epithelium (RPE).[6][7][8]

-

The Visual Cycle: This pathway is responsible for regenerating the visual chromophore, 11-cis-retinal (B22103), which is essential for vision. In the dark, 11-cis-retinal is covalently bound to opsin proteins in photoreceptors to form rhodopsin. Upon photon absorption, 11-cis-retinal isomerizes to all-trans-retinal (B13868), initiating the phototransduction cascade. To restore light sensitivity, all-trans-retinal must be converted back to 11-cis-retinal. This multi-step process primarily occurs in the RPE, with the RPE65 enzyme catalyzing the key isomerization of all-trans-retinyl esters to 11-cis-retinol (B117599).[8]

-

RPE65 Inhibition: Emixustat acts as a competitive inhibitor of RPE65, binding to its active site and preventing the conversion of all-trans-retinyl esters.[8][9] This inhibition slows the overall rate of the visual cycle.[5][6]

-

Reduced Dark Current: The consequence of slowed visual cycle activity is a reduced availability of 11-cis-retinal to regenerate rhodopsin after photobleaching.[5] This leads to an accumulation of free, unbound opsin (apo-opsin). Apo-opsin can weakly activate the phototransduction cascade, mimicking a low-level light stimulus.[5][10] This low-level signaling is sufficient to partially close the cGMP-gated cation channels, thereby reducing the dark current.[1][5]

-

Decreased Oxygen Consumption: The reduction in the dark current lessens the metabolic burden on the Na+/K+-ATPase pumps to maintain ionic gradients.[1][3] This decreased pump activity directly translates to lower ATP hydrolysis and, consequently, a significant reduction in retinal oxygen consumption, particularly in the outer retina.[1][2][11]

Experimental Protocols and Quantitative Data

The effects of Emixustat on retinal metabolism have been substantiated through rigorous preclinical and clinical studies.

Retinal Oxygen Consumption Measurement

Experimental Protocol:

-

Treatment: Animals received a single intravenous injection of Emixustat hydrochloride (1 mg/kg) or vehicle.[1][10]

-

Photobleaching: 30 to 60 minutes post-injection, the rats were exposed to a strong bleaching light (1000 lux for 15 minutes) to isomerize a significant portion of the rhodopsin.[1][10]

-

Measurement: Oxygen-sensitive microelectrodes were advanced through the retina to record partial pressure of oxygen (PO2) profiles in the dark, both before and for up to 2.5 hours after the photobleach.[1][11] The minimum PO2 value, typically found in the photoreceptor layer, serves as an indicator of maximal oxygen consumption.

Results: In vehicle-treated animals, the retinal PO2 decreased significantly as the retina recovered from the photobleach and returned to the dark-adapted state, indicating a rise in oxygen consumption.[1][3] Conversely, Emixustat treatment prevented this post-bleach decrease in oxygen pressure.[1][3] The PO2 in the photoreceptor layers of Emixustat-treated rats remained elevated, consistent with a delayed dark adaptation and reduced oxygen consumption.[11]

Cation Influx Measurement (MEMRI)

As direct measurement of the dark current is invasive, manganese-enhanced magnetic resonance imaging (MEMRI) was used as a surrogate to measure cation influx.

Experimental Protocol:

-

Subjects: Brown Norway rats (n=5 per group).[11]

-

Treatment: Animals received single oral doses of Emixustat (1 or 10 mg/kg) or vehicle.[11]

-

Procedure: Two hours post-treatment, pupils were dilated, and the animals were photobleached (5000 Lux for 10 minutes). Subsequently, MnCl2 was administered, and MEMRI measurements were taken to quantify manganese influx, which reflects cation channel activity.[11]

Results: Vehicle-treated animals showed a significant increase in cation channel activity (higher R1 relaxation rates) in the dark, as expected. Emixustat produced a dose-dependent reduction in this activity, with values comparable to those seen in light-adapted control animals.[1] This demonstrates a direct reduction in the dark current.[1][11]

| Treatment Group | R1 Relaxation Rate (Arbitrary Units) | Condition |

| Vehicle | 1.38 | Light-Adapted |

| Vehicle | 1.92 | Dark-Adapted |

| Emixustat (1 mg/kg) | 1.56 | Dark-Adapted |

| Emixustat (10 mg/kg) | 1.43 | Dark-Adapted |

| Table 1: Effect of Emixustat on Retinal Cation Influx in Rats. Data from[1]. |

In Vitro and In Vivo RPE65 Inhibition

Experimental Protocol (In Vitro):

-

Method: An assay using bovine RPE microsomes was performed to measure the production of 11-cis-retinol from all-trans-retinol in the presence of various concentrations of Emixustat's enantiomers.[7] The reduction in 11-cis-retinol production indicates RPE65 inhibition.

| Compound | IC50 (Inhibition of RPE65) |

| (R)-emixustat | 91 ± 6 nM |

| (S)-emixustat | 150 ± 24 nM |

| Emixustat (Racemic) | 4.4 nM[3][12] |

| Table 2: In Vitro RPE65 Inhibition by Emixustat. Data from[3][7][12]. Note: IC50 values can vary between different assay conditions. |

Experimental Protocol (In Vivo):

-

Subjects: Mice.

-

Treatment: Animals were treated with a single oral dose of Emixustat (8 mg/kg) or vehicle.[7]

-

Procedure: Following a 95% photobleach, the recovery of 11-cis-retinal was measured at 6 hours post-bleach.[7]

| Treatment Group | 11-cis-retinal Recovered (pmol/eye) |

| Untreated Control | 540 ± 45 |

| Emixustat (8 mg/kg) | 35 ± 1.7 |

| Table 3: Effect of Emixustat on 11-cis-retinal Recovery in Mice 6 hours post-photobleach. Data from[7]. |

Human Pharmacodynamics (Electroretinography - ERG)

The functional consequence of RPE65 inhibition in humans is a delayed recovery of rod photoreceptor sensitivity after photobleaching, which is measured by ERG.

Experimental Protocol (Phase II Clinical Trial):

-

Subjects: Patients with geographic atrophy associated with dry age-related macular degeneration (n=72).[13]

-

Treatment: Subjects were randomly assigned to receive oral Emixustat (2, 5, 7, or 10 mg daily) or placebo for 90 days.[13]

-

Measurement: The recovery of the rod-driven scotopic ERG b-wave was measured after a photobleach at baseline and various timepoints. The suppression of this b-wave indicates the pharmacodynamic effect of the drug on the visual cycle.[7][13]

Results: Emixustat caused a dose-dependent and reversible suppression of rod photoreceptor sensitivity.[13] The effect plateaued by day 14 and was fully reversible within 7-14 days after cessation of the drug.[13] The most common adverse events were dose-related chromatopsia (color distortion) and delayed dark adaptation, which are consistent with the drug's mechanism of action affecting rod function.[1][13] Cone ERGs were not significantly affected.[1]

| Emixustat Daily Dose | Effect on Rod b-wave Recovery |

| Placebo | Normal Recovery |

| 2 mg | Mild Suppression |

| 5 mg | Moderate Suppression |

| 7 mg | Strong Suppression |

| 10 mg | Profound Suppression |

| Table 4: Summary of Dose-Dependent Effect of Emixustat on Rod Function in Humans. Based on findings from[13]. |

Logical Pathway to Reduced Oxygen Consumption

The chain of events from drug administration to the final metabolic effect can be visualized as a direct logical pathway.

Conclusion

Emixustat hydrochloride effectively reduces retinal oxygen consumption by modulating the visual cycle. Its targeted inhibition of the RPE65 enzyme creates a pharmacologically-induced state that mimics light adaptation, thereby decreasing the substantial metabolic demands of the photoreceptors in darkness.[1][5] This mechanism is supported by robust preclinical data demonstrating reduced cation influx and decreased oxygen consumption in the outer retina, as well as clinical data showing a predictable and reversible effect on rod photoreceptor function.[1][11][13] By alleviating the metabolic stress and potential hypoxia in the dark-adapted retina, Emixustat represents a promising therapeutic strategy for managing ischemic retinal diseases such as diabetic retinopathy.[1][2][3]

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Emixustat for Proliferative Diabetic Retinopathy | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Emixustat Reduces Metabolic Demand of Dark Activity in the Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of emixustat hydrochloride in patients with proliferative diabetic retinopathy: a randomized, placebo-controlled phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emixustat for Stargardt Disease | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]

- 7. Molecular pharmacodynamics of emixustat in protection against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tuning the metabolic stability of visual cycle modulators through modification of an RPE65 recognition motif - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visual cycle modulators targeted to the Eye - American Chemical Society [acs.digitellinc.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Phase ii, randomized, placebo-controlled, 90-day study of emixustat hydrochloride in geographic atrophy associated with dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Emixustat Hydrochloride in Retinal Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emixustat (B1264537) hydrochloride is a first-in-class, orally administered, small molecule that acts as a visual cycle modulator (VCM).[1] It is a non-retinoid inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65), a critical enzyme in the visual cycle.[1][2][3] By inhibiting RPE65, emixustat is designed to slow the regeneration of 11-cis-retinal (B22103), the visual chromophore, thereby reducing the metabolic demands of the retina and preventing the accumulation of toxic byproducts implicated in the pathology of various retinal diseases.[1][4][5] This technical guide provides an in-depth overview of the pharmacodynamics of emixustat hydrochloride, focusing on its mechanism of action, data from key retinal studies, and detailed experimental protocols.

Mechanism of Action

The visual cycle is a series of enzymatic reactions that regenerate 11-cis-retinal after its photoisomerization to all-trans-retinal (B13868) upon light absorption. RPE65, an isomerohydrolase found in the retinal pigment epithelium (RPE), is the rate-limiting enzyme in this pathway, catalyzing the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599).[1][4] Emixustat hydrochloride competitively binds to RPE65, thereby inhibiting this crucial step.[1][6]

This inhibition leads to a dose-dependent reduction in the production of 11-cis-retinal and its photoproduct, all-trans-retinal.[7] A key consequence of this action is the reduced formation of cytotoxic bis-retinoid compounds, such as N-retinylidene-N-retinylethanolamine (A2E), which are byproducts of the visual cycle and are believed to contribute to the pathogenesis of diseases like Stargardt disease and age-related macular degeneration (AMD).[1][2][4] Furthermore, by slowing the visual cycle, emixustat decreases the metabolic demand of photoreceptors in dark conditions.[8]

Recent studies have also suggested a dual mechanism of action for emixustat, indicating that in addition to RPE65 inhibition, it may also act as a scavenger for all-trans-retinal by forming a Schiff base conjugate.[6][9][10][11] This sequestration of all-trans-retinal is thought to be a crucial component of its protective effects against retinal phototoxicity.[9][10]

Signaling Pathway

The following diagram illustrates the canonical visual cycle and the site of action for emixustat hydrochloride.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from various in vitro and in vivo studies of emixustat hydrochloride.

| Parameter | Value | Assay/Model | Reference |

| IC50 | 4.4 nM | RPE65 Inhibition | [12][13] |

| (R)-emixustat IC50 | 91 ± 6 nM | Bovine RPE Microsome Isomerase Assay | [6] |

| (S)-emixustat IC50 | 150 ± 24 nM | Bovine RPE Microsome Isomerase Assay | [6] |

| Table 1: In Vitro Inhibitory Activity of Emixustat Hydrochloride and its Enantiomers. |

| Dose | Effect | Study Population | Reference |

| 2.5 mg/day | No significant suppression of rod b-wave recovery rate (mean = -3.31%) | Stargardt Disease Patients | [14][15] |

| 5 mg/day | Moderate suppression of rod b-wave recovery rate (mean = 52.2%) | Stargardt Disease Patients | [14][15] |

| 10 mg/day | Near-complete suppression of rod b-wave recovery rate (mean = 91.86%) | Stargardt Disease Patients | [14][15] |

| Table 2: Dose-Dependent Effects of Emixustat on Electroretinography (ERG) in Humans. |

| Dose | Effect | Model | Reference |

| 8 mg/kg | 35 ± 1.7 pmol/eye 11-cis-retinal recovery 6 hours post-photobleach (vs. 540 ± 45 pmol/eye in untreated controls) | Wild-Type Mice | [6] |

| 0.03-3.0 mg/kg (IV) | Dose-dependent reduction of retinal neovascularization | Oxygen-Induced Retinopathy Mouse Model | [12][13] |

| Table 3: In Vivo Effects of Emixustat in Animal Models. |

Key Experimental Protocols

In Vitro RPE65 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of emixustat on RPE65 isomerase activity.

Methodology:

-

Preparation of RPE Microsomes: Bovine retinal pigment epithelium (RPE) microsomes are prepared as a source of RPE65.

-

Incubation: The RPE microsomes are incubated with all-trans-retinol, a substrate for the visual cycle, and the 11-cis-retinoid-binding protein, CRALBP.[6]

-

Inhibitor Addition: Varying concentrations of emixustat hydrochloride (e.g., 0.1 nM - 10 μM) are added to the reaction mixture.[12][13]

-

Reaction Termination and Extraction: The enzymatic reaction is allowed to proceed for a defined period (e.g., 1 hour) and then terminated. Retinoids are extracted from the mixture.

-

Quantification: The amount of 11-cis-retinol produced is quantified using high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of inhibition of 11-cis-retinol production is calculated for each emixustat concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Electroretinography (ERG) in Human Subjects

Objective: To assess the pharmacodynamic effect of emixustat on rod photoreceptor function in vivo.

Methodology:

-

Pupil Dilation and Dark Adaptation: The subject's pupils are maximally dilated, followed by a period of dark adaptation for at least 30 minutes.[14]

-

Electrode Placement: An ERG electrode (e.g., Dawson-Trick-Litskow fiber) is placed on each eye under dim red light.[14]

-

Baseline Recordings: Baseline rod response and maximal mixed cone-rod response ERGs are recorded.

-

Photobleaching: The retina is exposed to a bright bleaching light to photoisomerize a significant portion of the rhodopsin.

-

Post-Bleach Recordings: ERG recordings are taken at multiple time points following the photobleach to measure the recovery of the rod b-wave amplitude.

-

Data Analysis: The rate of rod b-wave amplitude recovery is calculated and compared between baseline and post-treatment visits to determine the percentage of suppression induced by emixustat.[14][15]

Clinical Significance and Therapeutic Applications

Emixustat hydrochloride has been investigated in clinical trials for several retinal diseases, most notably Stargardt disease and geographic atrophy (GA) secondary to AMD.[1][2][16][17]

-

Stargardt Disease: This is an inherited macular dystrophy characterized by the accumulation of lipofuscin, including A2E, in the RPE.[7] By reducing the formation of A2E precursors, emixustat aims to slow the progression of macular atrophy.[2][7] Phase 2 and 3 clinical trials have been conducted to evaluate its safety and efficacy in this patient population.[2][8][18] While a Phase 3 trial did not meet its primary endpoint, a post hoc analysis suggested a reduction in lesion progression in a subgroup of patients with smaller atrophic lesions at baseline.[19]

-

Age-Related Macular Degeneration (AMD): The accumulation of A2E is also implicated in the pathogenesis of dry AMD.[1] Emixustat has been evaluated for its potential to slow the progression of GA. However, a large clinical trial did not show a reduction in the growth rate of GA.[17]

The most common adverse events associated with emixustat are mechanism-related and include delayed dark adaptation, chromatopsia (altered color vision), and erythropsia (red-tinted vision).[14][15][17] These effects are generally reversible and consistent with the inhibition of RPE65.[14]

Conclusion

Emixustat hydrochloride is a potent and specific inhibitor of RPE65, a key enzyme in the visual cycle. Its mechanism of action, involving the reduction of 11-cis-retinal regeneration and the subsequent decrease in toxic bis-retinoid formation, has been well-characterized through extensive preclinical and clinical research. The pharmacodynamic effects of emixustat can be reliably measured in a dose-dependent manner using electroretinography. While clinical outcomes in late-stage trials have been mixed, the study of emixustat has significantly advanced the understanding of visual cycle modulation as a therapeutic strategy for retinal diseases. Further research may focus on optimizing dosing regimens, identifying patient subpopulations most likely to benefit, and exploring the dual roles of RPE65 inhibition and all-trans-retinal sequestration in its therapeutic effects.

References

- 1. Emixustat - Wikipedia [en.wikipedia.org]

- 2. Emixustat for Stargardt Disease | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]

- 3. Pharmacodynamics Of Visual Cycle Modulation In the Treatment of GA | Retinal Physician [retinalphysician.com]

- 4. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | Retinal Physician [retinalphysician.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular pharmacodynamics of emixustat in protection against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Kubota Vision Announced End of Phase 3 Clinical Trial of Emixustat in Patients with Stargardt Disease - BioSpace [biospace.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular pharmacodynamics of emixustat in protection against retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Randomised study evaluating the pharmacodynamics of emixustat hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Acucela 4429-301 Emixust for Stargardt Disease | OHSU [ohsu.edu]

- 17. Emixustat for Geographic Atrophy Secondary to AMD - American Academy of Ophthalmology [aao.org]

- 18. Acucela Initiates Phase 2a Study of Emixustat Hydrochloride Addressing Patients with Stargardt Disease — Foundation Fighting Blindness [fightingblindness.org]

- 19. businesswire.com [businesswire.com]

A Technical Guide to the Basic Research Applications of Emixustat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emixustat (B1264537) hydrochloride is a first-in-class, orally bioavailable, small molecule that acts as a visual cycle modulator. It is a potent and selective inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65), a critical enzyme in the canonical visual cycle. By reversibly blocking the isomerization of all-trans-retinyl esters to 11-cis-retinol (B117599), emixustat slows the regeneration of the visual chromophore, 11-cis-retinal (B22103). This mechanism of action reduces the metabolic demands of photoreceptors and is intended to decrease the accumulation of toxic bis-retinoid byproducts, such as N-retinylidene-N-retinylethanolamine (A2E), which are implicated in the pathophysiology of various retinal degenerative diseases. This technical guide provides an in-depth overview of the fundamental research applications of emixustat hydrochloride, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Introduction

Emixustat hydrochloride (formerly ACU-4429) is a non-retinoid, synthetic compound that has garnered significant interest in the field of ophthalmology for its novel mechanism of action.[1] Its primary therapeutic rationale is based on the "visual cycle modulation" hypothesis, which posits that by slowing down the visual cycle, the accumulation of cytotoxic fluorophores within the retinal pigment epithelium (RPE) can be mitigated.[2] These toxic byproducts are thought to contribute to RPE and photoreceptor cell death in a range of retinal diseases, including Stargardt disease, age-related macular degeneration (AMD), and diabetic retinopathy.[1][3][4]

Mechanism of Action: Visual Cycle Modulation

The visual cycle is a series of enzymatic reactions that regenerate 11-cis-retinal, the chromophore essential for vision. This process primarily occurs in the RPE and photoreceptor outer segments. Emixustat's primary target is RPE65, the isomerohydrolase that catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol, a rate-limiting step in the visual cycle.[1][5]

By inhibiting RPE65, emixustat reduces the production of 11-cis-retinal and, consequently, the amount of all-trans-retinal (B13868) released during phototransduction.[6] This reduction in all-trans-retinal is crucial, as it is a precursor to the formation of A2E and other lipofuscin components that accumulate in the RPE and are implicated in retinal pathology.[7][8]

Furthermore, emixustat's action leads to a decrease in the metabolic activity and oxygen consumption of photoreceptors, particularly in dark conditions.[4][9] This effect is being investigated for its potential therapeutic benefit in ischemic retinal conditions like diabetic retinopathy.[4][10]

Signaling Pathway Diagram

Caption: The canonical visual cycle and the inhibitory action of Emixustat on RPE65.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on emixustat hydrochloride.

Table 1: In Vitro Potency of Emixustat Hydrochloride

| Parameter | Value | Species/System | Reference |

| IC₅₀ (RPE65 Inhibition) | 4.4 nM | Bovine RPE microsomes | [11][12] |

| Enantiomeric Activity | (S)-emixustat is 10x more potent than Ret-NH₂ | Bovine RPE microsomes | [13] |

Table 2: In Vivo Efficacy of Emixustat Hydrochloride in Animal Models

| Model | Parameter | Dose | Effect | Reference |

| Wild-type mice | Visual Chromophore Reduction (ED₅₀) | 0.18 mg/kg (single oral dose) | Reduced production of 11-cis retinal | [11] |

| Wild-type mice | Rod Photoreceptor Recovery (ED₅₀) | 0.21 mg/kg | Dose-dependent slowing of recovery | [11] |

| Albino mice | Photoreceptor Protection | 0.3 mg/kg | ~50% protection against light-induced cell loss | [11] |

| Albino mice | Photoreceptor Protection | 1-3 mg/kg | Nearly 100% protection against light-induced cell loss | [11] |

| Abca4-/- mice (Stargardt model) | A2E Reduction (ED₅₀) | 0.47 mg/kg (chronic treatment) | ~60% reduction in A2E levels | [11] |

| Rodent Retinopathy of Prematurity | Retinal Neovascularization | 0.46 mg/kg (ED₅₀) | ~30% reduction in neovascularization | [11] |

| Brown Norway rats | Retinal Cation Channel Activity | 1 and 10 mg/kg (single oral dose) | Dose-dependent reduction in dark current | [9] |

| Long Evans rats | Retinal Oxygen Consumption | 1 mg/kg (IV) | Maintained elevated PO₂ after photobleach | [9] |

Table 3: Pharmacodynamic Effects of Emixustat Hydrochloride in Humans

| Population | Study | Dose | Primary Outcome | Result | Reference |

| Healthy Volunteers | Phase 1b | 5, 10, 20, 30, or 40 mg daily for 14 days | Pharmacokinetics | Rapidly absorbed (Tₘₐₓ 3-5 hrs), readily eliminated (t₁/₂ 4.6-7.9 hrs) | [14] |

| Geographic Atrophy (AMD) | Phase 2 | 2, 5, 7, or 10 mg daily for 90 days | Rod photoreceptor sensitivity | Dose-dependent, reversible suppression of rod function | [15] |

| Geographic Atrophy (AMD) | Phase 2b/3 | 2.5, 5, or 10 mg daily for 24 months | GA growth rate | No significant reduction compared to placebo | [16][17] |

| Stargardt Disease | Phase 2a | 2.5, 5, or 10 mg daily for 1 month | Rod b-wave recovery rate | Dose-dependent suppression; near-complete at 10 mg | [6][18] |

| Proliferative Diabetic Retinopathy | Phase 2 | 5 to 40 mg daily for 84 days | Aqueous humor cytokines | No significant change; trend towards reduced VEGF | [19] |

| Proliferative Diabetic Retinopathy | Phase 2 | 5 to 40 mg daily for 84 days | Macular thickness and volume | Statistically significant reduction compared to placebo | [4][19] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the preclinical and clinical evaluation of emixustat hydrochloride.

In Vitro RPE65 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of emixustat on RPE65 isomerase activity.

Methodology:

-

Preparation of RPE Microsomes: RPE microsomes are prepared from bovine eyes as a source of RPE65.

-

Incubation: Various concentrations of emixustat (e.g., 0.1 nM to 10 µM) are pre-incubated with the RPE microsomes for a defined period (e.g., 5 minutes at room temperature).[12][13]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, all-trans-retinol.[13]

-

Reaction Quenching: After a specific incubation time at 37°C (e.g., 1 hour), the reaction is stopped by adding methanol.[13]

-

Analysis: The amount of 11-cis-retinol produced is quantified using high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of inhibition at each emixustat concentration is calculated relative to a vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vivo Electroretinography (ERG) in Animal Models

Objective: To assess the pharmacodynamic effect of emixustat on rod photoreceptor function in vivo.

Methodology:

-

Animal Model: Wild-type mice are commonly used.

-

Drug Administration: A single oral dose of emixustat or vehicle is administered.

-

Dark Adaptation: Animals are dark-adapted overnight.

-

ERG Recording: Under dim red light, a recording electrode is placed on the cornea, and reference and ground electrodes are placed subcutaneously.

-

Photobleaching: A bright light flash is used to bleach a significant portion of the rhodopsin.

-

Recovery Monitoring: The recovery of the scotopic ERG b-wave amplitude is recorded at various time points post-bleach. The b-wave amplitude is an indicator of rod bipolar cell activity and reflects the regeneration of rhodopsin.[18]

-

Data Analysis: The rate of b-wave recovery is compared between emixustat-treated and vehicle-treated groups to determine the extent of visual cycle modulation.

Experimental Workflow Diagram

Caption: A generalized workflow for in vivo electroretinography experiments.

Research Applications in Retinal Diseases

Stargardt Disease

Stargardt disease is an inherited macular dystrophy caused by mutations in the ABCA4 gene, leading to the accumulation of A2E in the RPE.[3][7] Emixustat is being investigated as a therapeutic agent to slow the progression of macular atrophy in Stargardt disease by reducing the formation of A2E.[5] Preclinical studies in Abca4-/- mice have shown that emixustat can significantly reduce A2E levels.[11] Clinical trials have demonstrated a dose-dependent biological activity of emixustat in patients with Stargardt disease.[6][18]

Age-Related Macular Degeneration (AMD)

The accumulation of lipofuscin, of which A2E is a major component, is also a hallmark of dry AMD.[1] The rationale for using emixustat in AMD is to reduce this toxic buildup and thereby slow the progression of geographic atrophy (GA).[20] While a Phase 2b/3 clinical trial did not show a significant reduction in the growth rate of GA, the study provided valuable data on the natural history of the disease and the safety profile of emixustat.[16][17][21]

Diabetic Retinopathy

In diabetic retinopathy, retinal ischemia and hypoxia are key pathological features.[10] The retina has a high metabolic rate, particularly in the dark.[4] By slowing the visual cycle, emixustat reduces the metabolic demand and oxygen consumption of the retina.[9] This mechanism is hypothesized to alleviate retinal hypoxia and thereby slow the progression of diabetic retinopathy.[4] A Phase 2 study in patients with proliferative diabetic retinopathy showed that emixustat treatment was associated with a reduction in macular thickness and volume.[4][19]

Conclusion

Emixustat hydrochloride is a valuable research tool for investigating the role of the visual cycle in the pathogenesis of various retinal diseases. Its well-defined mechanism of action as an RPE65 inhibitor allows for the targeted modulation of a key pathway in retinal physiology. The extensive preclinical and clinical data available provide a solid foundation for its use in basic research to further elucidate the molecular mechanisms of retinal degeneration and to explore novel therapeutic strategies. While clinical efficacy for all investigated indications is still under evaluation, the role of emixustat as a pharmacological probe in vision science is firmly established.

References

- 1. Emixustat - Wikipedia [en.wikipedia.org]

- 2. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | Retinal Physician [retinalphysician.com]

- 3. Acucela Initiates Phase 2a Study of Emixustat Hydrochloride Addressing Patients with Stargardt Disease — Foundation Fighting Blindness [fightingblindness.org]

- 4. Emixustat for Proliferative Diabetic Retinopathy | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]

- 5. Emixustat for Stargardt Disease | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]

- 6. Randomised study evaluating the pharmacodynamics of emixustat hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]